molecular formula C19H20N2O4S2 B2571451 (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896302-64-0

(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No.: B2571451
CAS No.: 896302-64-0
M. Wt: 404.5
InChI Key: XPUBPXZSJUFYNO-FMQUCBEESA-N
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Description

(E)-N-(3-(2-Methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a benzothiazole-derived small molecule of significant interest in investigative oncology and epigenetics. Its core research value lies in its potential function as an inhibitor of histone deacetylases (HDACs), a class of enzymes critical for regulating gene expression . By modulating HDAC activity, this compound provides researchers with a tool to investigate the role of epigenetic mechanisms in cellular processes such as proliferation, differentiation, and apoptosis. The structural motif of a substituted benzamide is a recognized pharmacophore in HDAC inhibition, suggesting this compound may act by chelating the zinc ion within the active site of HDAC enzymes, thereby altering chromatin structure and gene transcription profiles . The distinct (E)-isomer configuration and specific substituents, including the 2-methoxyethyl chain on the benzothiazole nitrogen and the methylsulfonyl group on the benzamide ring, are designed to optimize binding affinity and selectivity. This makes the compound particularly valuable for structure-activity relationship (SAR) studies aimed at developing novel targeted therapies . Preclinical research with analogous compounds focuses on their anti-proliferative effects against various cancer cell lines, positioning them as promising candidates for further development of antineoplastic agents . This compound is intended for research use to further explore these complex biological pathways and their therapeutic implications.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-13-7-8-16-17(11-13)26-19(21(16)9-10-25-2)20-18(22)14-5-4-6-15(12-14)27(3,23)24/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBPXZSJUFYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This compound features a thiazole ring, a methylsulfonyl group, and a methoxyethyl substituent, contributing to its potential pharmacological properties.

  • Molecular Formula : C19H20N2O4S2
  • Molecular Weight : 404.5 g/mol
  • Structure : The compound's structure includes a thiazole core that is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to the target molecule have shown promising results in inducing apoptosis in cancer cell lines by activating procaspase-3 to caspase-3, a crucial pathway in programmed cell death. The structure-activity relationship (SAR) indicates that the presence of the thiazole moiety significantly enhances anticancer activity .

A study evaluating various benzothiazole derivatives demonstrated that certain compounds exhibited high selectivity and potency against cancer cells, particularly those over-expressing procaspase-3. The activation of procaspase-3 was found to be a common mechanism through which these compounds exerted their effects .

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

This table summarizes the caspase-3 activation activity of selected compounds at a concentration of 30 μM, demonstrating the effectiveness of compounds similar to (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide in promoting apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. A related study indicated that some benzothiazole compounds exhibited significant antibacterial and antifungal activities against various pathogens. This suggests that the target compound may also have potential applications as an antimicrobial agent .

The biological activity of (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in chelating metal ions, which can modulate enzymatic activities involved in cell signaling and apoptosis. Furthermore, the methylsulfonyl group may enhance solubility and bioavailability, improving pharmacokinetic profiles .

Case Studies

In one notable case study, researchers synthesized various benzothiazole derivatives and evaluated their anticancer properties using different cancer cell lines. The results indicated that modifications to the benzothiazole structure could significantly influence biological activity, underscoring the importance of structural optimization in drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies indicate that the thiazole ring can interact with key enzymes involved in cancer progression, making it a target for drug design.
  • Antimicrobial Properties :
    • Thiazole compounds are known for their antimicrobial activity against a range of pathogens. The presence of the methylsulfonyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Research has shown that compounds containing thiazole rings exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be beneficial in treating inflammatory diseases.
  • Neuroprotective Applications :
    • Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could be a key factor in its therapeutic potential.

Environmental Considerations

The environmental impact of pharmaceuticals, including (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide, is an area of growing concern. Research indicates that the fate of such compounds in wastewater treatment plants is critical for assessing their environmental risk profile. Understanding the biodegradability and sorption behavior of this compound can help mitigate potential ecological impacts .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that thiazole derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
  • Antimicrobial Efficacy :
    • A series of experiments indicated that thiazole-based compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
  • Neuroprotective Mechanisms :
    • Research highlighted the neuroprotective effects of similar thiazole compounds, showing their ability to reduce oxidative stress markers in neuronal cell cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Core

Alkyl and Aryl Substituents
  • Compounds (6e, 6f): These feature a bromophenyl-quinolinyl-thiazolylidene scaffold with octanamide (6e) or decanamide (6f) chains. The target’s 2-methoxyethyl group balances polarity and flexibility, which may improve bioavailability .
  • Compound : N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide has ethyl and fluoro substituents. Fluorine’s electron-withdrawing effect increases metabolic stability and binding affinity, while the ethyl group adds moderate hydrophobicity. The target’s methyl and methoxyethyl groups offer less steric hindrance, possibly favoring receptor interactions .
Heterocyclic Modifications
  • Compound : (E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-propenyl)-2(3H)-benzothiazolone incorporates a thiophene-conjugated chalcone system. This extended π-system enhances UV absorption, relevant for photodynamic applications. In contrast, the target’s methylsulfonyl-benzamide group prioritizes electrostatic interactions over optical properties .

Benzamide Moieties and Functional Groups

Sulfonyl and Sulfonamide Derivatives
  • Compounds : N-(6-trifluoromethylbenzothiazol-2-yl)-phenylacetamide derivatives (e.g., 3-methoxyphenyl, 3,4,5-trimethoxyphenyl) highlight the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing stability and binding to hydrophobic pockets. The target’s methylsulfonyl group provides similar stability but with reduced steric bulk compared to trifluoromethyl .
  • Compound : 4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide includes a cyclic sulfonamide. The azepane ring increases molecular weight and conformational flexibility, whereas the target’s methylsulfonyl group offers rigidity and simpler metabolic pathways .
Carbonyl and Amide Linkages
  • Compounds (4g, 4h): These contain dual carbonyl groups (1690 cm⁻¹ and 1638 cm⁻¹ in IR) and dimethylamino-acryloyl substituents. The conjugated acryloyl group in 4g/4h facilitates charge transfer, useful in materials science. The target’s benzamide linkage focuses on hydrogen bonding and enzymatic recognition .

Table 1: Key Properties of Analogous Compounds

Compound Melting Point (°C) Yield (%) Notable Functional Groups Key Applications/Effects
Target Compound Not reported Not reported Methylsulfonyl, methoxyethyl Potential enzyme inhibition
6e () 192 71 Bromophenyl, octanamide Antimicrobial activity
6f () 180 73 Bromophenyl, decanamide Enhanced lipophilicity
4g () 200 82 Dimethylamino-acryloyl Charge-transfer materials
Compound Not reported 94 Thiophene, chalcone Photodynamic applications
Compound Not reported Not reported Ethyl, fluoro Metabolic stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like substituted benzothiazoles and sulfonylbenzamides. Key steps include:

  • Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Sulfonylation : Reaction of benzamide precursors with methylsulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonyl group .
  • E/Z Isomer Control : Use of stereoselective conditions (e.g., low-temperature coupling or catalytic Pd-mediated reactions) to favor the E-isomer, as seen in analogous thiazole systems .
    • Data Insight : Yields for similar compounds range from 40–63% after purification by column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How can researchers confirm the stereochemical configuration (E vs. Z) of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Key NOE (Nuclear Overhauser Effect) interactions between the methoxyethyl group and the methylsulfonylbenzamide moiety can distinguish E isomers. For example, in E-isomers, NOE correlations between H-3 (thiazole) and the methylsulfonyl group are absent .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as demonstrated for structurally related benzothiazolylidene derivatives .

Advanced Research Questions

Q. What strategies mitigate side reactions during the synthesis of the benzothiazol-2(3H)-ylidene core?

  • Methodological Answer :

  • Protection of Reactive Sites : Temporarily block nucleophilic groups (e.g., amines) with Boc or Fmoc groups during cyclization steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCE) reduce undesired proton transfer reactions in imine formation .
  • Catalytic Additives : Use of molecular sieves or mild acids (e.g., p-TsOH) to stabilize intermediates and suppress hydrolysis .
    • Data Contradiction : BenchChem reports higher yields (60–70%) for similar compounds, but peer-reviewed studies note lower yields (40–50%) due to competing oxidation pathways .

Q. How do electronic effects of the methylsulfonyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects on the benzamide’s electrophilicity, which may correlate with target binding .
  • Bioisostere Replacement : Compare activity with analogs replacing methylsulfonyl with trifluoromethyl or cyano groups to assess electronic contributions .
    • Case Study : Fluorinated benzothiazoles show enhanced metabolic stability due to sulfonyl group electronegativity, as seen in STING agonist platforms .

Q. What analytical techniques resolve discrepancies in purity assessments (e.g., HPLC vs. NMR)?

  • Methodological Answer :

  • Orthogonal Methods : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with 1H^1 \text{H}-13C^{13} \text{C} HSQC NMR to detect trace impurities. For example, residual DMF in HPLC-eluted samples can be identified via 1H^1 \text{H} NMR δ 2.7–2.9 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion integrity and rule out degradation products .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed sulfonamides) .
  • Light Sensitivity : Expose samples to UV-Vis light (300–400 nm) and track photodegradation using UV spectroscopy at λmax 260–280 nm .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For example, the methylsulfonyl group may reduce logP by ~0.5 units compared to methyl esters .
  • Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding affinity .

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